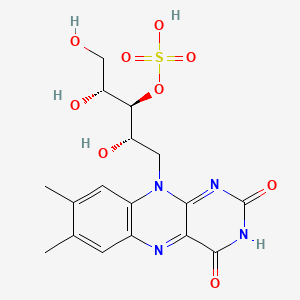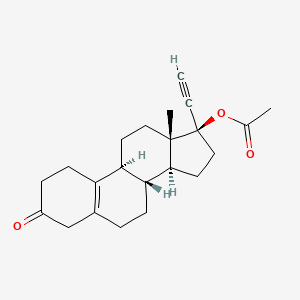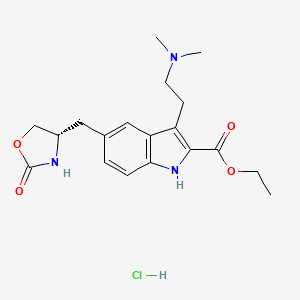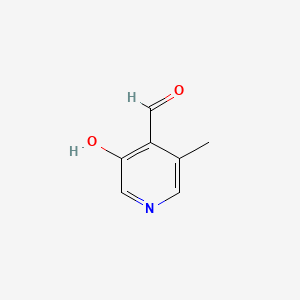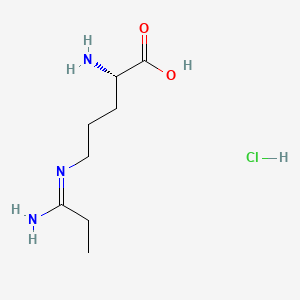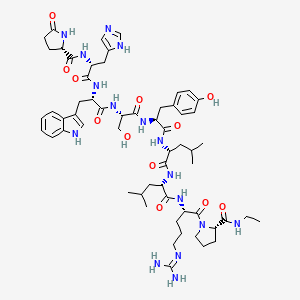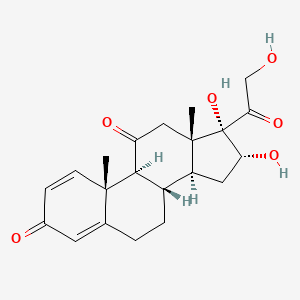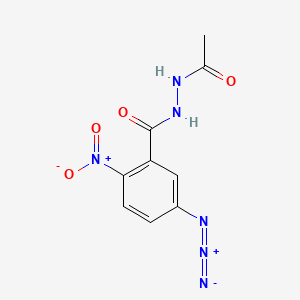
Benzoic acid, 5-azido-2-nitro-, (1-hydroxyethylidene)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-aminolevulinic acid can be achieved through several methods. One common approach involves the condensation of succinyl-coenzyme A and glycine, catalyzed by the enzyme 5-aminolevulinic acid synthase . Another method involves the use of glutamate as a starting material, which undergoes a series of enzymatic reactions to form 5-aminolevulinic acid .
Industrial Production Methods
Industrial production of 5-aminolevulinic acid often relies on microbial fermentation. This method utilizes genetically engineered microorganisms to produce the compound in large quantities. The fermentation process is optimized to enhance yield and reduce production costs .
化学反应分析
Types of Reactions
5-aminolevulinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form protoporphyrin IX, a key intermediate in the biosynthesis of heme and chlorophyll.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include protoporphyrin IX, various derivatives of 5-aminolevulinic acid, and other tetrapyrrole compounds .
科学研究应用
5-aminolevulinic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 5-aminolevulinic acid involves its conversion into protoporphyrin IX, which acts as a photosensitizer. In photodynamic therapy, protoporphyrin IX accumulates in cancer cells and, upon exposure to light, generates reactive oxygen species that induce cell death . The molecular targets and pathways involved include the heme biosynthesis pathway and various enzymes that catalyze the conversion of 5-aminolevulinic acid into its active forms .
相似化合物的比较
Similar Compounds
Similar compounds to 5-aminolevulinic acid include:
δ-Aminolevulinic acid: Another precursor in the biosynthesis of tetrapyrrole compounds.
Porphobilinogen: An intermediate in the heme biosynthesis pathway.
Uroporphyrinogen: A precursor to heme and chlorophyll.
Uniqueness
5-aminolevulinic acid is unique due to its dual role as a precursor in both heme and chlorophyll biosynthesis. Its ability to act as a photosensitizer in photodynamic therapy also sets it apart from other similar compounds .
属性
CAS 编号 |
150490-88-3 |
|---|---|
分子式 |
C9H8N6O4 |
分子量 |
264.201 |
IUPAC 名称 |
N/'-acetyl-5-azido-2-nitrobenzohydrazide |
InChI |
InChI=1S/C9H8N6O4/c1-5(16)11-13-9(17)7-4-6(12-14-10)2-3-8(7)15(18)19/h2-4H,1H3,(H,11,16)(H,13,17) |
InChI 键 |
RBFICOQZFJTKBC-UHFFFAOYSA-N |
SMILES |
CC(=O)NNC(=O)C1=C(C=CC(=C1)N=[N+]=[N-])[N+](=O)[O-] |
同义词 |
N-5-azido-2-nitrobenzoylaminoacetamidate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



